molecular formula C17H23ClN4O B1148948 N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride CAS No. 141136-01-8

N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride

Cat. No. B1148948
CAS RN: 141136-01-8
M. Wt: 335
InChI Key:
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Description

The compound belongs to a class of chemicals known for their complex synthesis and broad application in medicinal chemistry. Its structural complexity and functional groups make it a candidate for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride" involves multi-step reactions, starting from basic bicyclic and indazole precursors. These processes often employ techniques such as the Michael–Dieckmann condensation, providing a controlled way to introduce specific stereochemistry (Garrido, Nieto, & Díez, 2013).

Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonane derivatives has been extensively studied through spectroscopic methods, including NMR and X-ray diffraction. These studies reveal that such compounds generally adopt a twin-chair conformation with equatorial orientation of substituents, contributing to their biological activity and chemical reactivity (Park, Jeong, & Parthiban, 2011).

Chemical Reactions and Properties

The reactivity of azabicyclo[3.3.1]nonane derivatives with various nucleophiles has been a subject of study, showcasing their versatility in chemical reactions. These compounds can undergo reactions such as condensation with hydroxylamine and hydrazine hydrate to yield oximes, hydrazones, and azines, reflecting their chemical diversity (Moskalenko & Boev, 2009).

Scientific Research Applications

Synthetic Routes and Biological Applications

Synthetic Methodologies for Heterocyclic Compounds

Research into heterocyclic compounds, such as 1,2,3-triazoles, which are structurally related to the queried compound, highlights the diversity of synthetic routes and their significance in drug discovery and material science. These methodologies include copper-catalyzed azide-alkyne cycloaddition, representing a cornerstone in click chemistry, for constructing complex molecules with high selectivity and yield. This synthetic versatility underpins the development of new drugs and materials with enhanced biological and physical properties (Kaushik et al., 2019).

Oxadiazole Derivatives in Drug Development

The exploration of oxadiazole-containing compounds underscores their pharmacological potential across a broad spectrum of activities, including antiviral, anti-inflammatory, and anticancer properties. These findings reflect the compound's role in the synthesis of bioactive molecules, offering a pathway to new therapeutic agents (Rana et al., 2020).

properties

IUPAC Name

N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O.ClH/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11;/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22);1H/t11-,12+,13?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPROKMWVNUWVSC-KOQCZNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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